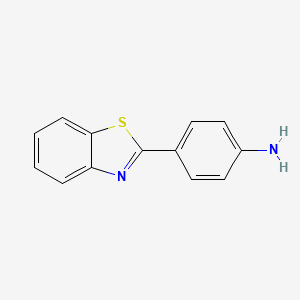

4-(1,3-Benzothiazol-2-yl)aniline

Beschreibung

Overview of Benzothiazole-Aniline Hybrid Systems in Contemporary Chemistry

Benzothiazole-aniline hybrid systems are a class of compounds that have become increasingly important in contemporary chemistry, particularly in the fields of medicinal chemistry and materials science. nih.gov The benzothiazole (B30560) scaffold itself is a versatile and privileged structure in drug discovery due to its presence in a wide range of biologically active natural and synthetic products. researchgate.netbenthamscience.com

The combination of the benzothiazole core with an aniline (B41778) moiety introduces a primary amine group, which can be readily modified to create a diverse library of derivatives. pcbiochemres.com This structural versatility allows for the fine-tuning of the compound's properties for various applications. benthamscience.com Researchers are actively exploring these hybrid systems for the development of new therapeutic agents and functional materials. nih.govresearchgate.net

Research Significance and Interdisciplinary Applications of the Compound

The significance of 4-(1,3-Benzothiazol-2-yl)aniline and its derivatives spans multiple scientific disciplines. In medicinal chemistry, these compounds have shown a broad spectrum of pharmacological activities. benthamscience.compcbiochemres.com For example, derivatives of 2-(4-aminophenyl)benzothiazole have demonstrated potent and selective antitumor activity against various cancer cell lines. mdpi.comacs.org The benzothiazole aniline (BTA) pharmacophore is recognized for its antitumor properties, and modifications to the aniline ring can enhance this activity. mdpi.com

Beyond its medicinal applications, the unique photophysical properties of benzothiazole derivatives make them valuable in materials science. researchgate.netresearchgate.net Their fluorescence and high electron affinity are key characteristics for the development of optical materials. researchgate.net For instance, Thioflavin T, a dye with a benzothiazole structure, is widely used for the detection of amyloid fibrils, which are associated with neurodegenerative diseases. nih.gov The structural similarities suggest potential applications for this compound derivatives as imaging probes.

Historical Perspective on the Development and Study of Benzothiazole Derivatives

The history of benzothiazole chemistry dates back to 1887 with the first synthesis by A. W. Hoffmann. researchgate.net Early methods for preparing benzothiazole derivatives often involved the condensation of 2-aminothiophenols with various reagents like aldehydes, carboxylic acids, and acyl chlorides. pcbiochemres.comresearchgate.net Another classic approach is the Jacobson synthesis, which involves the ring closure of 2-aminothiophenols. researchgate.net

Over the decades, synthetic methodologies have evolved significantly, with a growing emphasis on green chemistry principles. nih.govbohrium.com Modern approaches often utilize microwave-assisted synthesis, ionic liquids, and various catalytic systems to improve efficiency and reduce environmental impact. nih.govorganic-chemistry.org The continuous development of new synthetic routes has made a wide array of benzothiazole derivatives, including this compound, more accessible for research and development. nih.govresearchgate.net This has fueled the exploration of their diverse applications in medicine, agriculture, and materials science. nih.govbibliomed.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(1,3-benzothiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRCOZSCENDENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283948 | |

| Record name | 4-(1,3-Benzothiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6278-73-5 | |

| Record name | 2-(4-Aminophenyl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6278-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 34445 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006278735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6278-73-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1,3-Benzothiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Aminophenyl)benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for 4-(1,3-Benzothiazol-2-yl)aniline

Advanced synthetic strategies for constructing this compound and its derivatives often capitalize on two primary approaches: the cyclization of precursors to form the benzothiazole (B30560) ring system or the coupling of pre-formed benzothiazole and aniline (B41778) units. A prevalent method involves the condensation of 2-aminothiophenol (B119425) with 4-aminobenzoic acid or its derivatives, followed by cyclization. nih.gov This approach builds the core structure by forming the C2–S and C=N bonds of the thiazole (B1198619) ring. nih.gov Alternative routes employ transition-metal-catalyzed cross-coupling reactions to forge the bond between the two aromatic systems. rjpbcs.com These methods offer versatility and control over the final product's structure.

The formation of the bond connecting the benzothiazole ring at its 2-position to the aniline ring is a critical step that can be accomplished through several coupling strategies.

Carbodiimide-mediated coupling is a versatile method for forming amide bonds, which can be a precursor step in the synthesis of the target compound. This strategy typically involves reacting a benzothiazole derivative containing a carboxylic acid group with an aniline, or conversely, a 2-aminobenzothiazole (B30445) with a benzoic acid derivative. Reagents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are used to activate the carboxylic acid, facilitating the nucleophilic attack by the amine to form an amide linkage. acs.org While directly applied to benzimidazole (B57391) synthesis, this one-pot method is conceptually applicable to benzothiazoles, starting from aryl isothiocyanates and diamines to generate the core which can then be coupled. acs.org

Another approach is direct C-N cross-coupling. Copper- and palladium-catalyzed reactions have demonstrated the ability to form intramolecular C-S bonds to create 2-aminobenzothiazoles from aryl halides and thioureas. rjpbcs.com Similar catalyst systems can be envisioned for the intermolecular C-N coupling between a halogenated benzothiazole and aniline. For instance, a domino reaction involving copper-catalyzed desulfurization/nucleophilic substitution followed by C-N cross-coupling has been developed for the synthesis of 2-arylaminobenzimidazoles, a methodology with potential for adaptation to benzothiazole synthesis. nih.gov

Diazo-coupling reactions represent a classical and effective method for linking aromatic rings. libretexts.org In this context, an aromatic amine, such as 2-aminobenzothiazole or aniline, is converted into a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. libretexts.orgresearchgate.net This diazonium salt then acts as an electrophile in an electrophilic aromatic substitution reaction with an activated aromatic ring, like a phenol (B47542) or another aniline. libretexts.orgyoutube.com

To synthesize this compound, one could diazotize 2-aminobenzothiazole and couple it with aniline. This reaction forms an azo compound, specifically an azobenzene (B91143) derivative linking the two moieties. The resulting azo dye can then be chemically reduced (e.g., using sodium bisulfite or stannous chloride) to cleave the N=N double bond, yielding the desired this compound along with another amine. libretexts.org The reactivity of heterocyclic diazonium salts, including those derived from benzothiazole, is well-documented, making this a viable, albeit multi-step, synthetic pathway. researchgate.net

Table 1: Overview of Diazo-Coupling Reaction for Synthesis

| Step | Reactants | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| Diazotization | 2-Aminobenzothiazole | NaNO₂, HCl (aq) | 1,3-Benzothiazole-2-diazonium salt | researchgate.net |

| Coupling | 1,3-Benzothiazole-2-diazonium salt, Aniline | - | (E)-1-(1,3-Benzothiazol-2-yl)-2-phenyldiazene | libretexts.org |

| Reduction | Azo Intermediate | Sodium Bisulfite (NaHSO₃) | This compound | libretexts.org |

The construction of the benzothiazole ring itself is a fundamental aspect of synthesizing the target molecule. This is frequently achieved through intramolecular or intermolecular cyclization reactions starting from appropriately substituted benzene (B151609) derivatives.

A widely used method for forming the 2-aminobenzothiazole core involves the reaction of a substituted aniline with a thiocyanate (B1210189) salt, typically in the presence of an oxidizing agent. rjpbcs.comindexcopernicus.com This process, often referred to as the Hugershoff reaction, proceeds through an arylthiourea intermediate. The aniline reacts with the thiocyanate ion to form the corresponding phenylthiourea, which then undergoes oxidative cyclization to yield the 2-aminobenzothiazole derivative. researchgate.net

Bromine is a common catalyst and oxidizing agent for this cyclization. indexcopernicus.comresearchgate.net For example, p-substituted anilines can be cyclized with potassium thiocyanate (KSCN) in the presence of bromine to form 2-amino-6-substituted benzothiazoles. rjpbcs.comindexcopernicus.com Similarly, sulfuric acid can act as a catalyst for the cyclization of anilines with sodium thiocyanate (NaSCN). rjpbcs.comresearchgate.net The resulting 2-aminobenzothiazole can then be further modified, for instance, through a Sandmeyer reaction to replace the amino group, or used in coupling reactions as described previously.

Table 2: Catalysts and Conditions for Benzothiazole Synthesis from Anilines

| Starting Material | Reagent | Catalyst/Condition | Product | Reference |

|---|---|---|---|---|

| p-Substituted Aniline | Potassium Thiocyanate | Bromine | 2-Amino-6-substituted benzothiazole | rjpbcs.comindexcopernicus.com |

| p-Substituted Aniline | Sodium Thiocyanate | Sulfuric Acid | 2-Amino-6-substituted benzothiazole | rjpbcs.comresearchgate.net |

| Arylthiourea | - | Benzyltrimethylammonium tribromide | 2-Aminobenzothiazole | rjpbcs.comresearchgate.net |

| 3-Chloro-4-fluoroaniline | Potassium Thiocyanate | Bromine | 2-Amino-6-fluoro-7-chlorobenzothiazole | indexcopernicus.comresearchgate.net |

Once this compound (BTA) is synthesized, its primary amino group serves as a versatile handle for further functionalization and the creation of a diverse range of derivatives. The nucleophilic nature of this amine allows it to react with various electrophiles to form new covalent bonds.

A common derivatization strategy involves the reaction of the aniline amine with aldehydes to form Schiff bases (imines). For instance, reacting BTA derivatives with salicylaldehyde (B1680747) results in the formation of N-(4-benzothiazol-2-yl-phenyl)-2,3-bis-[(2-hydroxy-benzylidene)-amino]-propionamide, a more complex ligand structure. researchgate.netnih.gov This type of condensation reaction is typically carried out by refluxing the reactants in a solvent like ethanol (B145695). nih.gov

The amino group can also be acylated to form amides. This can be achieved by reacting BTA with acid chlorides or by using peptide coupling reagents to react with carboxylic acids. These derivatization strategies are crucial for modifying the molecule's properties for applications in materials science and medicinal chemistry, such as in the development of platinum (II) complexes for potential therapeutic use. researchgate.netnih.gov

Functionalization and Derivatization Strategies

Introduction of Substituents on the Aniline Moiety

The primary amino group on the aniline ring of this compound is a key site for chemical modification. Various synthetic routes have been developed to introduce a wide range of substituents, leading to new compounds with diverse chemical and biological profiles.

One common approach is the formation of Schiff bases through condensation reactions. For example, the reaction of this compound with aldehydes like salicylaldehyde or 2-pyridinecarboxaldehyde (B72084) yields corresponding imine derivatives. mdpi.com The reaction with salicylaldehyde, when refluxed in ethanol, produces N-(4-Benzothiazol-2-yl-phenyl)-2,3-bis-[(2-hydroxy-benzylidene)amino] propionamide (B166681) (L2). mdpi.com Similarly, reacting the parent aniline with 2-pyridinecarboxaldehyde in the presence of N-Bromosuccinimide (NBS) in tetrahydrofuran (B95107) (THF) yields 2-Pyridin-2-yl-4,5-dihydro-1H-imidazole-4-carboxylic acid (4-benzothiazol-2-yl-phenyl)amide (L3). mdpi.com Another example involves the reaction with 4-(diethylamino)salicylaldehyde (B93021) in ethanol to produce the (E)-4-({[4-(Benzo[d]thiazol-2-yl)phenyl]imino}methyl)-N,N-diethylaniline Schiff base. iucr.org

The aniline nitrogen can also undergo nucleophilic addition. For instance, N-[4-(1,3-benzothiazol-2-yl)phenyl]-β-alanines have been synthesized, demonstrating the versatility of the amino group for creating amino acid conjugates. researchgate.net These reactions highlight the utility of the aniline moiety as a handle for introducing significant structural diversity.

| Starting Material | Reagent(s) | Product | Reference |

| This compound | Salicylaldehyde, Ethanol | N-(4-Benzothiazol-2-yl-phenyl)-2,3-bis-[(2-hydroxy-benzylidene)amino] propionamide | mdpi.com |

| This compound | 2-Pyridinecarboxaldehyde, NBS, THF | 2-Pyridin-2-yl-4,5-dihydro-1H-imidazole-4-carboxylic acid (4-benzothiazol-2-yl-phenyl)amide | mdpi.com |

| This compound | 4-(Diethylamino)salicylaldehyde, Ethanol | (E)-4-({[4-(Benzo[d]thiazol-2-yl)phenyl]imino}methyl)-N,N-diethylaniline | iucr.org |

| This compound | β-Propiolactone | N-[4-(1,3-Benzothiazol-2-yl)phenyl]-β-alanine | researchgate.net |

Modifications of the Benzothiazole Ring System

Modifying the benzothiazole ring system is typically achieved not by direct substitution on the pre-formed this compound, but by utilizing substituted precursors during the initial synthesis. The primary method involves the condensation of a substituted 2-aminothiophenol with 4-aminobenzoic acid or its derivatives.

For instance, the introduction of a methyl group onto the benzothiazole ring to create 4-(6-methyl-1,3-benzothiazol-2-yl)aniline (also known as Dehydrothiotoluidine) is accomplished by starting with 2-amino-5-methylbenzenethiol. scbt.com This approach allows for the placement of various substituents, such as halogens or alkyl groups, at specific positions on the benzothiazole core. mdpi.comsphinxsai.com The synthesis of 6-substituted-2-aminobenzothiazoles from corresponding para-substituted anilines and potassium thiocyanate provides a versatile intermediate that can be further elaborated. sphinxsai.comresearchgate.net

Research has shown that the exchange of substituents, such as adding a methyl group or halogens, can significantly influence the biological activity of the resulting compounds. mdpi.com A notable example is the derivative 2-(4-amino-3-methylphenyl) benzothiazole, which has been developed as an antitumor agent. mdpi.comnih.gov

| Desired Product | Key Precursor | Synthetic Approach | Reference |

| 4-(6-Methyl-1,3-benzothiazol-2-yl)aniline | 2-Amino-5-methylbenzenethiol | Condensation with a 4-aminobenzoyl derivative | scbt.com |

| 2-(4-Amino-3-methylphenyl)benzothiazole | 2-Aminothiophenol | Condensation with 4-amino-3-methylbenzoic acid | mdpi.comnih.gov |

| 3-(6-Chlorobenzo[d]thiazol-2-yl)-2-(4-chlorophenyl)thiazolidin-4-one | 4-Chloroaniline (to form 6-chloro-2-aminobenzothiazole) | Multi-step synthesis starting from p-substituted aniline | sphinxsai.com |

| 3-(6-Fluorobenzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidin-4-one | 4-Fluoroaniline (to form 6-fluoro-2-aminobenzothiazole) | Multi-step synthesis starting from p-substituted aniline | sphinxsai.com |

Synthesis of Platinum(II) Complexes and Other Metal Derivatives

The nitrogen atoms within the this compound scaffold make it an effective ligand for coordinating with metal ions. This has led to the synthesis of various metal complexes, with a particular focus on platinum(II) and other transition metals. mdpi.comnih.gov

Novel platinum(II) complexes have been designed and synthesized from Schiff base derivatives of this compound. mdpi.com In a typical synthesis, a solution of the benzothiazole aniline ligand is reacted with a platinum salt, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), in a solvent mixture like ethanol and water. mdpi.comsemanticscholar.org The resulting mixture is stirred under a nitrogen atmosphere to yield the final platinum(II) complex. mdpi.com These complexes often exhibit square planar geometry, with the benzothiazole derivative acting as a bidentate or monodentate ligand. scholaris.ca

Beyond platinum, other transition metal complexes have been prepared. Schiff-base ligands derived from this compound have been used to coordinate with metals such as manganese(II), iron(II), cobalt(II), and zinc(II). nih.gov The synthesis generally involves reacting the ligand with a metal salt, like manganese(II) acetate (B1210297), to form the corresponding complex. nih.gov

| Ligand | Metal Salt | Resulting Complex Type | Reference |

| Benzothiazole aniline derivatives (L1, L2, L3) | K₂PtCl₄ | Platinum(II) complexes (L1Pt, L2Pt, L3Pt) | mdpi.comsemanticscholar.org |

| Salen-type Schiff-base of BTA (L) | Manganese(II) acetate tetrahydrate | Manganese complex (MnL) | nih.gov |

| Salen-type Schiff-base of BTA (L) | Iron(II) chloride tetrahydrate | Iron complex (FeL) | nih.gov |

| Salen-type Schiff-base of BTA (L) | Cobalt(II) acetate tetrahydrate | Cobalt complex (CoL) | nih.gov |

| Salen-type Schiff-base of BTA (L) | Zinc(II) acetate dihydrate | Zinc complex (ZnL) | nih.gov |

Reaction Mechanisms and Pathway Elucidation

Understanding the reaction pathways for the formation of this compound and its derivatives is essential for optimizing synthetic protocols and controlling product outcomes.

Mechanistic Studies of Benzothiazole Formation and Coupling Reactions

The most common synthesis of the 2-arylbenzothiazole core involves the condensation and subsequent cyclization of a 2-aminothiophenol with a carboxylic acid or its equivalent, such as an aldehyde. The generally accepted mechanism proceeds through several key steps. ekb.eg

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde or carboxylic acid. ekb.eg

Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate, which then dehydrates to form a Schiff base (in the case of an aldehyde) or an amide.

Cyclization: An intramolecular nucleophilic attack by the thiol sulfur atom onto the imine or amide carbon results in the formation of a five-membered benzothiazoline (B1199338) ring intermediate. ekb.eg

Oxidation/Dehydrogenation: The final step is the aromatization of the benzothiazoline ring to the stable benzothiazole system. This is an oxidative process that removes two hydrogen atoms. ekb.eg

Recent mechanistic studies have shed light on this final oxidation step, particularly in visible-light-mediated syntheses. It has been shown that an in-situ-generated disulfide, formed from 2-aminothiophenol, can act as a photosensitizer. nih.govacs.org This disulfide intermediate absorbs visible light and sensitizes molecular oxygen to generate key oxidants—singlet oxygen and the superoxide (B77818) anion—which then drive the final dehydrogenation step to form the benzothiazole ring. nih.govorganic-chemistry.org

Stereochemical Considerations in Synthesis

While the parent this compound is achiral, its three-dimensional structure and the spatial arrangement of its constituent rings are important stereochemical considerations. X-ray crystallography studies on its derivatives reveal that the molecule is not perfectly planar.

For example, in the monohydrate of 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline, the benzothiazole unit and the central benzene ring are not coplanar, forming a dihedral angle of 7.22°. nih.govnih.gov In another derivative, 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol, the benzothiazole and the attached aniline system are nearly coplanar, but the phenolic substituent is oriented almost perpendicularly to the rest of the molecule, with an interplanar angle of 88.36°. nih.gov

These non-planar conformations can influence how the molecule interacts with biological targets and how it packs in a crystal lattice. The conformation around newly formed bonds, such as the E-conformation observed in the C=N bond of Schiff base derivatives, is another critical stereochemical aspect that is defined during synthesis. iucr.org

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, significant efforts have been made to develop environmentally friendly methods for synthesizing the benzothiazole scaffold. These green approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption.

A key strategy is the use of water as a reaction solvent, which is a benign and economical alternative to volatile organic solvents. organic-chemistry.org The condensation of 2-aminothiophenol with aldehydes has been successfully performed in water, sometimes with the aid of a catalytic amount of cetyltrimethyl ammonium (B1175870) bromide (CTAB), to form 2-substituted benzothiazoles in high yields. semanticscholar.org

The use of efficient and reusable catalysts is another cornerstone of green benzothiazole synthesis. Various catalysts have been explored, including:

Ammonium chloride (NH₄Cl): This simple salt can catalyze the reaction in a methanol-water mixture at room temperature, activating the aldehyde through hydrogen bonding. nih.gov

Laccases: These enzymes have been used as commercial biocatalysts for the condensation of 2-aminothiophenol with aldehydes. nih.gov

Heterogeneous Catalysts: Solid catalysts like tin pyrophosphate (SnP₂O₇) have been employed, offering high yields, short reaction times, and the ability to be easily recovered and reused. nih.gov

Furthermore, novel energy sources and raw materials are being integrated into synthetic protocols. Visible-light-mediated synthesis, which uses light as a clean energy source, allows the reaction to proceed under mild conditions without external photosensitizers. organic-chemistry.org Another innovative approach involves using carbon dioxide (CO₂) as a C1 source for the carbonyl group. The cyclization of 2-aminothiophenols with CO₂ and a hydrosilane provides an environmentally benign route to benzothiazoles. nih.govmdpi.com

| Green Approach | Details | Reactants | Reference |

| Visible-Light Promotion | In-situ generated disulfide acts as a photosensitizer; uses O₂ as the oxidant. | 2-Aminothiophenol, Aldehydes | acs.orgorganic-chemistry.org |

| Water as Solvent | Reaction performed "on water" with a catalytic amount of CTAB. | 2-Aminothiophenol, Aldehydes | semanticscholar.org |

| Mild Catalyst | NH₄Cl used as a recyclable catalyst in a methanol-water mix at room temperature. | 2-Aminothiophenol, Benzaldehyde | nih.gov |

| Biocatalysis | Commercial laccases used to catalyze the condensation. | 2-Aminothiophenol, Aryl-aldehydes | nih.gov |

| Heterogeneous Catalysis | Reusable SnP₂O₇ catalyst provides high yields and short reaction times. | 2-Aminothiophenol, Aromatic aldehydes | nih.gov |

| CO₂ as a C1 Source | Cyclization with CO₂ in the presence of diethylsilane. | 2-Aminothiophenols, CO₂ | nih.govmdpi.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of benzothiazole derivatives. ijpbs.comsemanticscholar.org This technique significantly reduces reaction times compared to conventional heating methods, often from hours to mere minutes, by enabling rapid and uniform heating of the reactants. nih.gov

The synthesis of 2-arylbenzothiazoles, including the target aniline derivative, is frequently accomplished through the microwave-irradiated condensation of 2-aminothiophenol with various aromatic aldehydes. researchgate.net In a typical procedure, equimolar amounts of the reactants are irradiated, sometimes in the presence of a catalyst or on a solid support, to yield the desired product. For instance, a simple and efficient solvent-free procedure involves promoting the condensation with acetic acid under microwave irradiation, leading to high yields of 2-arylbenzothiazoles. researchgate.net Other research has demonstrated the use of catalysts like P₄S₁₀ under microwave conditions for the condensation of ortho-aminothiophenol with carboxylic acids, achieving high yields in just 3 to 4 minutes. mdpi.com

Researchers have developed various protocols that highlight the efficiency of microwave assistance. One approach involves the reaction of 2-aminobenzothiazole with substituted aromatic aldehydes and thioglycolic acid in methanol, irradiated at 210 watts for approximately 5 minutes to produce related thiazolidin-4-one derivatives. nanobioletters.com Another greener method employs waste curd water as a catalytic solvent under microwave irradiation for the condensation of 2-aminothiophenol with aldehydes, drastically reducing reaction times. tandfonline.com These examples underscore the versatility and efficiency of microwave technology in synthesizing benzothiazole structures.

| Reactants | Catalyst/Promoter | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminothiophenol, Aromatic Aldehydes | Acetic Acid | Microwave, Solvent-Free, 60% Power | Not Specified | High | researchgate.net |

| ortho-Aminothiophenol, Fatty Acids | P₄S₁₀ | Microwave, Solvent-Free | 3-4 min | High | mdpi.com |

| 2-Aminobenzothiazole, Aromatic Aldehyde, Thioglycolic Acid | None specified | Microwave, 210 W, Methanol | 5 min | Not Specified | nanobioletters.com |

| 2-Aminothiophenol, Aldehydes | Waste Curd Water (as catalytic solvent) | Microwave Irradiation | Shortened | Not Specified | tandfonline.com |

Solvent-Free and Catalytic Methods

In line with the growing emphasis on green chemistry, numerous solvent-free and catalytic methods have been developed for the synthesis of this compound and related compounds. mdpi.com These approaches aim to minimize or eliminate the use of volatile and toxic organic solvents and often employ recyclable catalysts to enhance economic and environmental viability. researchgate.netnih.gov

A straightforward solvent-free approach involves the condensation of 2-aminothiophenol with aromatic aldehydes under microwave irradiation, with acetic acid as a promoter, which also acts as a catalyst. researchgate.net Another notable solvent-free method utilizes graphene oxide as a carbocatalyst for the reaction between 2-aminothiophenol and 1,3-dicarbonyls, proceeding at room temperature to 80 °C with high yields (75–88%). nih.gov This catalyst was found to be recyclable for up to five consecutive runs. nih.gov

Various other catalytic systems have been explored. Deep eutectic solvents (DESs), such as a mixture of N,N′-dimethyl urea (B33335) (DMU) and L-(+)-tartaric acid (TA), have been successfully used as both solvent and catalyst for the condensation of 2-aminothiophenol with aldehydes, avoiding conventional volatile organic solvents. researchgate.net Similarly, NH₄Cl has been identified as an effective catalyst that activates the aldehyde through hydrogen bonding, facilitating the nucleophilic attack by the amino group of 2-aminothiophenol in a methanol-water solvent system. mdpi.com Transition metal catalysis, while not always solvent-free, offers efficient routes. nih.gov For instance, copper-catalyzed methods have been reported for the condensation of 2-aminobenzenethiols with nitriles. mdpi.com

| Reactants | Catalyst/Solvent System | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminothiophenol, 1,3-Dicarbonyls | Graphene Oxide | Solvent-Free, RT to 80 °C | 8-24 h | 75-88% | nih.gov |

| 2-Aminothiophenol, Aldehydes | Deep Eutectic Solvent (DMU/TA) | Solvent-Free | Not Specified | Vast Variety | researchgate.net |

| 2-Aminothiophenol, Benzaldehyde | NH₄Cl / Methanol-Water | Room Temperature | 1 h | High | mdpi.com |

| 2-Aminobenzenethiols, Nitriles | Copper Catalyst | Not Specified | Not Specified | Not Specified | mdpi.com |

| 2-Aminothiophenol, Aromatic Aldehydes | Acetic Acid | Solvent-Free, 70 °C (Conventional Heating) | Not Specified | High | researchgate.net |

Advanced Spectroscopic Characterization and Structural Analysis

Mass Spectrometry (MS)

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of 4-(1,3-Benzothiazol-2-yl)aniline, which is essential for confirming its structure. The electron ionization (EI) mass spectrum is characterized by a prominent molecular ion peak.

The most abundant peak (top peak) in the mass spectrum corresponds to the molecular ion [M]+ at a mass-to-charge ratio (m/z) of 226. nih.gov This peak confirms the molecular weight of the compound to be 226.30 g/mol . nih.govepa.gov The fragmentation of the molecular ion leads to several characteristic daughter ions that are indicative of the benzothiazole (B30560) and aniline (B41778) moieties. The predicted collision cross-section values for various adducts of the molecule have also been calculated, providing further structural insights. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 241.07939 | 150.2 |

| [M+Na]+ | 263.06133 | 161.3 |

| [M-H]- | 239.06483 | 157.2 |

| [M+NH4]+ | 258.10593 | 169.9 |

| [M+K]+ | 279.03527 | 155.2 |

| [M+H-H2O]+ | 223.06937 | 143.3 |

| [M+HCOO]- | 285.07031 | 171.0 |

| [M+CH3COO]- | 299.08596 | 163.8 |

| [M+Na-2H]- | 261.04678 | 155.0 |

| [M]+ | 240.07156 | 152.6 |

| [M]- | 240.07266 | 152.6 |

This data is based on predictions and provides a theoretical framework for the molecule's behavior in mass spectrometry. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. chemsynthesis.comresearchgate.netcymitquimica.commdpi.com

The IR spectrum of this compound and its derivatives displays several key vibrational bands that confirm its structure. researchgate.net

N-H Stretching: The presence of the primary amine (-NH2) group is confirmed by the characteristic N-H stretching vibrations. In aniline, these typically appear as two bands in the region of 3300-3500 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ region, which is characteristic of heteroaromatic structures. researchgate.net

C=N Stretching: The imine (C=N) stretching vibration within the benzothiazole ring is a key indicator. In related benzothiazole derivatives, this band appears in the range of 1600-1634 cm⁻¹. mdpi.comnih.gov

C-S Stretching: The C-S stretching vibration, characteristic of the thiazole (B1198619) ring, is typically observed at lower frequencies. In a related thiazolidin-4-one derivative, the C-S stretching was found at 591 cm⁻¹. scielo.org.za

Table 2: Key IR Vibrational Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Primary Amine | N-H Stretch | 3300-3500 | researchgate.net |

| Aromatic Ring | C-H Stretch | 3000-3100 | researchgate.net |

| Benzothiazole Ring | C=N Stretch | 1600-1634 | mdpi.comnih.gov |

| Thiazole Ring | C-S Stretch | ~591 | scielo.org.za |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. chemsynthesis.comresearchgate.net

The UV-Vis spectrum of aniline and its derivatives typically shows two main absorption bands. researchgate.netresearchgate.net These correspond to π-π* and n-π* electronic transitions. For aniline, the absorption maxima (λmax) are observed around 230 nm and 280 nm. researchgate.net The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, is constant for a specific substance in a given solvent. thermofisher.com

For related benzothiazole derivatives, the absorption maxima can be influenced by the substituents and the solvent. For example, various derivatives of 2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino) phenol (B47542) in acetonitrile (B52724) exhibit absorption maxima in the range of 350-450 nm. researchgate.net

Table 3: UV-Vis Absorption Data for Aniline and Related Compounds

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition | Reference |

| Aniline | Gas Phase | ~230 | Not specified | π-π | researchgate.net |

| Aniline | Gas Phase | ~280 | Not specified | n-π | researchgate.net |

| o-Chloroaniline | Not specified | 232 | Higher | π-π | researchgate.net |

| o-Chloroaniline | Not specified | 283 | Lower | n-π | researchgate.net |

| m-Chloroaniline | Not specified | 235 | Higher | π-π | researchgate.net |

| m-Chloroaniline | Not specified | 285 | Lower | n-π | researchgate.net |

| p-Chloroaniline | Not specified | 238 | Higher | π-π | researchgate.net |

| p-Chloroaniline | Not specified | 289 | Lower | n-π | researchgate.net |

| 2,4-Dichloroaniline | Not specified | 240 | Higher | π-π | researchgate.net |

| 2,4-Dichloroaniline | Not specified | 295 | Lower | n-π | researchgate.net |

Solvatochromism, the change in the position of UV-Vis absorption bands with a change in solvent polarity, can provide information about the ground state polarity of a molecule. While specific solvatochromism studies on this compound are not detailed in the provided results, the behavior of related compounds suggests that the electronic transitions are sensitive to the solvent environment. The limited solubility of the similar compound 4-(6-methyl-1,3-benzothiazol-2-yl)aniline in water and its better solubility in organic solvents like dichloromethane (B109758) and ethanol (B145695) indicate a predominantly non-polar character. solubilityofthings.com This suggests that changes in solvent polarity would likely affect the absorption spectra of this compound.

X-ray Crystallography and Solid-State Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of a derivative, 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate, reveals that the benzothiazole ring system is nearly planar with the adjacent benzene (B151609) ring, with a small dihedral angle of 7.22 (1)°. nih.govnih.gov In contrast, the dihedral angle between the benzene ring and the pyridine (B92270) ring is a much larger 80.89 (1)°. nih.govnih.gov The crystal structure is stabilized by a network of intermolecular hydrogen bonds and π-π stacking interactions. nih.govnih.gov In another related structure, (E)-4-(Benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethylidene)aniline hemihydrate, the molecule is nearly planar, with dihedral angles of 3.57 (6)° and 10.12 (8)° between the central benzene ring and the benzothiazole and pyridine rings, respectively. researchgate.net

Table 4: Selected Crystallographic Data for 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate

| Parameter | Value | Reference |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 6.5042 (3) | nih.gov |

| b (Å) | 11.5721 (5) | nih.gov |

| c (Å) | 11.9415 (5) | nih.gov |

| α (°) | 99.597 (1) | nih.gov |

| β (°) | 103.599 (1) | nih.gov |

| γ (°) | 99.813 (1) | nih.gov |

| Volume (ų) | 840.52 (6) | nih.gov |

| Z | 2 | nih.gov |

Crystal System and Space Group Determination

The crystallographic parameters of this compound derivatives vary depending on the specific substituents and the presence of solvent molecules within the crystal lattice. For instance, 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate was found to crystallize in a triclinic system. nih.govnih.govdoaj.org In contrast, other derivatives, such as (E)-4-({[4-(Benzo[d]thiazol-2-yl)phenyl]imino}methyl)-N,N-diethylaniline and N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonylhydrazide, adopt a monoclinic system. researchgate.netmdpi.comresearchgate.net A tetragonal space group has also been reported for chloro- and bromo-substituted benzenesulfonylhydrazide derivatives of the core molecule. mdpi.comresearchgate.net

| Derivative | Crystal System | Space Group | Reference |

|---|---|---|---|

| 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate | Triclinic | P-1 | nih.govnih.govdoaj.org |

| (E)-4-(Benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethylidene)aniline hemihydrate | Monoclinic | C2/c | researchgate.net |

| (E)-4-({[4-(Benzo[d]thiazol-2-yl)phenyl]imino}methyl)-N,N-diethylaniline | Monoclinic | P2(1)/c | researchgate.net |

| N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonylhydrazide | Monoclinic | P21/c | mdpi.comresearchgate.netdntb.gov.ua |

| N-(1,3-benzothiazol-2-yl)-4-chlorobenzenesulfonylhydrazide | Tetragonal | P-421c | mdpi.comresearchgate.netdntb.gov.ua |

| Derivative | Ring A | Ring B | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate | Benzothiazole | Benzene (Aniline) | 7.22 (1) | nih.govnih.govdoaj.org |

| (E)-4-(Benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethylidene)aniline hemihydrate | Benzothiazole | Benzene (Aniline) | 3.57 (6) | researchgate.netiucr.org |

| (E)-4-({[4-(Benzo[d]thiazol-2-yl)phenyl]imino}methyl)-N,N-diethylaniline | Benzothiazole | Benzene (Aniline) | 4.05 (13) | researchgate.netiucr.org |

Intermolecular Interactions and Supramolecular Assembly

The crystal packing of this compound derivatives is stabilized by a combination of hydrogen bonds and π-stacking interactions, which together create a robust three-dimensional supramolecular network.

The planar nature of the aromatic systems in this compound derivatives facilitates significant π-π stacking interactions. These non-covalent interactions are critical in stabilizing the crystal lattice. The interactions are typically offset, where the rings are parallel but slipped relative to one another. mdpi.comresearchgate.netresearchgate.netiucr.org The efficiency of this stacking is measured by the centroid-centroid distance between interacting aromatic rings. In the monohydrate derivative of 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline, multiple π-π stacking interactions are observed with centroid-centroid distances of 3.782 (1) Å, 3.946 (1) Å, and 3.913 (1) Å. nih.govnih.govdoaj.org A shorter, and thus stronger, interaction is noted in a hemihydrate derivative, with an intercentroid distance of 3.721 (2) Å. researchgate.netiucr.org These interactions link molecules into layers or pillars, which are then interconnected by hydrogen bonds.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can deconstruct the crystal packing into contributions from different types of atomic contacts.

For related benzothiazole structures, Hirshfeld analysis confirms the dominance of hydrogen bonding and van der Waals forces in the crystal packing. nih.gov The analysis provides a percentage breakdown of intermolecular contacts. The most significant contributions to the crystal packing arise from H···H contacts, which can account for as much as 47.0% of the total surface interactions, indicative of strong van der Waals forces. nih.gov Contacts involving hydrogen and heteroatoms, such as H···O/O···H (16.9%), H···C/C···H (8.0%), and H···S/S···H (7.6%), are also highly significant. nih.gov These percentages underscore the importance of specific hydrogen bonds and other weaker interactions in defining the precise and stable arrangement of molecules in the solid state. The Hirshfeld surface is often color-mapped with electrostatic potential, where red regions indicate negative potential (hydrogen-bond acceptors like nitrogen or oxygen atoms) and blue regions show positive potential (hydrogen-bond donors), providing a clear visual representation of the key interaction sites. nih.gov

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the fundamental properties of 4-(1,3-Benzothiazol-2-yl)aniline and its derivatives at the atomic level.

Theoretical geometry optimization of this compound and its derivatives is typically performed using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to determine the most stable conformation of the molecule. researchgate.netresearchgate.netinpressco.com These calculations provide optimized structural parameters, including bond lengths and bond angles. For instance, in a study of a derivative, 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate, the benzothiazole (B30560) ring system was found to form a dihedral angle of 7.22(1)° with the benzene (B151609) ring. nih.gov This slight deviation from planarity is a common feature in such molecules and influences their electronic properties and packing in the solid state.

The electronic structure of these compounds is also elucidated through DFT. The distribution of electron density and the nature of the molecular orbitals are key to understanding the molecule's behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant parameter. A smaller energy gap suggests higher reactivity and a greater ease of electronic transitions. nih.gov

For N-(p-diethylaminobenzylidene)p-nitroaniline, a related compound, the HOMO-LUMO energy gap was calculated to be 2.94 eV, indicating its potential for use in photovoltaic devices. nih.gov For benzothiazole derivatives, these calculations help in understanding their charge transfer characteristics. researchgate.netajrconline.orgnih.gov A lower HOMO-LUMO gap is often associated with enhanced biological activity, as it facilitates interactions with biological macromolecules.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| N-(p-diethylaminobenzylidene)p-nitroaniline | - | - | 2.94 |

Quantum chemical parameters derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide further insights into the reactivity and stability of this compound. These theoretical parameters can be correlated with experimental findings, such as spectroscopic data and biological activity. nih.gov For example, the calculated vibrational frequencies from DFT can be compared with experimental FT-IR spectra to validate the computational model. ajrconline.org

The calculated nonlinear optical (NLO) properties of related Schiff base derivatives have shown a good correlation with experimental results, suggesting that DFT can be a reliable tool for predicting the NLO behavior of new materials. nih.gov

| Parameter | Value |

|---|---|

| Dipole Moment (Debye) | 12 |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand ligand-protein interactions at the molecular level.

Molecular docking studies have been instrumental in exploring the binding of this compound (BTA) and its derivatives to various biological targets, particularly DNA, which is a key target for many anticancer drugs. mdpi.com In one study, the docking of BTA with a B-DNA dodecamer (PDB ID: 1BNA) revealed a binding energy of -6.618 kcal/mol. nih.gov This negative binding energy indicates a spontaneous and favorable interaction.

The primary interactions observed in these docking studies are often hydrogen bonds and hydrophobic interactions. For instance, the docking of aminobenzylnaphthols with proteins like ADORA1, CDK2, and TRIM24 has been suggested to be responsible for their anticancer activity. mdpi.com Similarly, studies on 2,3-dihydro-1,5-benzothiazepine derivatives targeting α-glucosidase have elucidated the binding interactions within the active site of the enzyme. nih.govacs.org

| Target | PDB ID | Binding Energy (kcal/mol) |

|---|---|---|

| B-DNA dodecamer | 1BNA | -6.618 |

By identifying the most probable binding pose and the key interacting residues, molecular docking can predict the mechanism of action of a compound. For this compound, its anticancer activity is believed to stem from its ability to interact with DNA. mdpi.comdntb.gov.uanih.gov Docking simulations suggest that BTA and its derivatives can bind to the minor groove of DNA, leading to a disruption of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells. nih.gov

The development of platinum (II) complexes of BTA derivatives has been guided by the hypothesis that these complexes can act as effective anticancer agents by combining the DNA-binding properties of both the platinum metal and the BTA ligand. mdpi.com These computational predictions provide a rational basis for the design of new, more potent anticancer drugs based on the this compound scaffold. nih.govdntb.gov.uanih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal time-dependent information about a molecule's behavior, such as its conformational changes and stability in different environments. youtube.comnih.gov The process generally involves system preparation, equilibration, and production runs to generate a trajectory of molecular configurations. youtube.com

The conformational flexibility of this compound is largely defined by the dihedral angle between the benzothiazole ring system and the 2-yl-substituted aniline (B41778) ring. Crystal structure analysis of related compounds reveals that this angle is sensitive to the substitution pattern.

In the monohydrate of 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline, the benzothiazole unit and the benzene ring are nearly coplanar, with a small dihedral angle of 7.22 (1)°. nih.govnih.gov Conversely, in 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol, the aniline and benzothiazole moieties are also essentially coplanar. nih.gov This planarity suggests a degree of conjugation between the two aromatic systems. However, the addition of other groups, such as a pyridine (B92270) ring, can introduce significant twists, as seen by the 80.89 (1)° dihedral angle between the benzene and pyridine rings in the first example. nih.govnih.gov

Molecular dynamics simulations in a solution environment, typically water, would allow for the exploration of these conformational landscapes in a more dynamic context. nih.gov Such simulations can predict how the molecule tumbles and flexes, how the dihedral angle between the rings fluctuates over time, and how solvent molecules interact with the compound. For instance, MD simulations can help understand the stability of derivatives in aqueous solutions, a critical factor for potential therapeutic agents. nih.govnih.gov The simulations would track the interactions between the molecule and the solvent, providing insights into its solubility and the stability of its different conformational states. solubilityofthings.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological effect. rjptonline.orgnih.gov These analyses help to identify the key structural features (pharmacophores) responsible for a compound's activity and to predict the potency of new, unsynthesized analogs. nih.gov

The biological activity of 2-arylbenzothiazole derivatives, including this compound, is strongly correlated with their structural features. The benzothiazole scaffold itself is a key pharmacophore associated with a wide range of biological activities, including anticancer properties. nih.govbenthamscience.com

Studies have identified several structural aspects crucial for the antiproliferative activity of this class of compounds:

The 2-Aryl Group: The presence of a phenyl group at the C-2 position of the benzothiazole is a common feature in many active compounds. The substitution pattern on this ring is a major determinant of activity. mdpi.comaston.ac.uk

Hydroxylation: The introduction of hydroxyl (-OH) groups on the 2-aryl fragment can significantly enhance antitumor selectivity. mdpi.com For example, the polyhydroxylated 2-phenylbenzothiazole (B1203474) derivative 4,6-dihydroxy-2-(4-hydroxyphenyl)benzothiazole was found to be a potent inhibitor of human colon and mammary tumor cells. nih.gov

Planarity and 3D Structure: The spatial arrangement of the molecule is critical. QSAR models for related benzazoles have shown that 3D-MoRSE (Molecular Representation of Structures based on Electronic diffraction) descriptors, which account for the 3D distribution of atomic masses and polarizability, are significant predictors of antiproliferative activity. mdpi.comnih.gov

Molecular Properties: QSAR studies on aniline derivatives have identified descriptors like the Moriguchi octanol-water partition coefficient (MLOGP) and van der Waals volume as important for modeling their properties, which in turn can influence biological activity. nih.gov

| Structural Feature | Correlated Biological Activity | Reference |

|---|---|---|

| 2-Aryl Group at C-2 | General anticancer and antiproliferative activity | benthamscience.commdpi.com |

| Hydroxyl (-OH) group on 2-Aryl fragment | Improved antitumor selectivity | mdpi.comnih.gov |

| Nitro or Cyano group at C-6 | Increased antiproliferative activity | mdpi.com |

| Amidine group at C-6 | Potent antiproliferative activity | mdpi.comnih.gov |

| 3D Atomic Distribution (3D-MoRSE descriptors) | Predictive of antiproliferative effects on lymphoma cells | mdpi.com |

The type and position of substituents on the this compound framework have a profound impact on the resulting biological activity profile. SAR studies have systematically explored these effects to optimize potency and selectivity.

Substituents on the Aniline Ring:

Modifications at the 3'-position (meta to the benzothiazole) of the aniline ring, such as with methyl or halogen groups, have been shown to increase antitumor activity against various cancer cell lines. nih.gov

Substituents on the Benzothiazole Ring:

The C-6 position of the benzothiazole ring is a critical point for modification. The introduction of electron-withdrawing groups like nitro (NO₂) or cyano (CN) enhances antiproliferative activity. mdpi.com

Replacing these with a cationic amidine fragment also results in significant antitumor activity. mdpi.com

Amidino-substituted benzothiazoles, in general, exhibit stronger inhibitory activity compared to their halogen-substituted counterparts. nih.gov

Substituents on a Linking Moiety:

In more complex derivatives, the nature of linking groups and terminal moieties plays a crucial role. For instance, in a series of benzothiazoles containing a 1,2,3-triazole ring, compounds with a terminal 1H-1,2,3-triazole showed higher activity than those with a 1-benzyl-1,2,3-triazole group. mdpi.com

Similarly, replacing a benzoyl moiety with a picolyl (pyridinyl-methyl) aromatic unit led to improved inhibitory activity in certain derivatives. mdpi.com

The electronic effects of substituents are also important. Aldehydes with electron-deficient groups used in the synthesis of 2-arylbenzothiazoles tend to result in higher product yields. nih.gov

| Parent Structure Moiety | Position of Substitution | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Aniline Ring | 3'-position | Methyl, Halogens (e.g., Cl) | Increased antitumor activity | nih.gov |

| Benzothiazole Ring | C-6 position | Nitro (NO₂), Cyano (CN) | Increased antiproliferative activity | mdpi.com |

| Amidine | Stronger antiproliferative activity than halogens | mdpi.comnih.gov | ||

| Ammonium (B1175870) | Increased antitumor activity | mdpi.com | ||

| 2-Aryl Ring | para-position | Hydroxy (-OH) | Leads to resonance interaction, affecting photophysical properties | nih.gov |

| Triazole-linked derivatives | Terminal group | 1H-1,2,3-triazole vs. 1-benzyl-1,2,3-triazole | 1H-1,2,3-triazole showed higher activity | mdpi.com |

Photophysical Properties and Luminescence

Fluorescence Spectroscopy

Fluorescence spectroscopy reveals key insights into the excited-state behavior of 4-(1,3-benzothiazol-2-yl)aniline and its derivatives. The emission properties are highly sensitive to the molecular environment and structural modifications.

Derivatives of this compound are known to be fluorescent. For instance, a series of compounds synthesized via the Suzuki coupling of 2-(4-bromophenyl)benzothiazole (B34361) with various phenylboronic acids display fluorescence emission maxima in the range of 380 to 450 nm when excited at 330 nm, which corresponds to the blue region of the visible spectrum. The intensity of this fluorescence varies depending on the specific substituents attached to the phenyl ring.

A closely related derivative, N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO), demonstrates how aggregation can influence emission properties. While its emission in a tetrahydrofuran (B95107) (THF) solution is in the UV region, a nanoparticle suspension of BPO in water exhibits a distinct blue-violet emission with a maximum at 425 nm and a fluorescence quantum yield (Φ) of 0.124. researchgate.net This highlights the potential for aggregation-induced emission (AIE) characteristics in this class of compounds.

The quantum yield of benzothiazole-based fluorophores can be significantly influenced by structural modifications and the molecular environment. For a series of benzothiazole-difluoroborate dyes, which are structurally related to thioflavin T, quantum yields were found to range from nearly zero to almost 100%. nih.gov This wide range underscores the sensitivity of the emission efficiency to the electronic effects of substituents and the rigidity of the molecular structure.

Table 1: Photophysical Data for N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO) Nanoparticles

| Property | Value |

|---|---|

| Emission Maximum (λem) | 425 nm |

| Fluorescence Quantum Yield (Φ) | 0.124 |

| Emission Color | Blue-Violet |

Data for nanoparticle suspension in water. researchgate.net

The fluorescence of this compound and its derivatives exhibits significant solvatochromism, meaning the position of the emission maximum is dependent on the polarity of the solvent. This phenomenon is a hallmark of molecules with a substantial difference in dipole moment between their ground and excited states.

A study on 2-[4-(Dimethylamino)phenyl]benzothiazole, a close analog, documented this dual fluorescence behavior and its dependence on solvent and pH. In the case of 4-(benzothiazol-2-yl)-N,N-diphenylaniline, the UV-Vis absorption spectra are largely insensitive to solvent polarity, but the fluorescence spectra show a pronounced solvatochromic effect, resulting in large Stokes shifts. acs.org This shift indicates a significant increase in the dipole moment upon excitation, which is characteristic of a molecule with a charge-transfer nature. acs.org This behavior is a direct consequence of the donor-acceptor architecture, where photoexcitation leads to a redistribution of electron density from the aniline (B41778) (donor) to the benzothiazole (B30560) (acceptor) moiety.

The observed solvatochromism is strong evidence for the occurrence of an Excited-State Intramolecular Charge Transfer (ICT) process. Upon absorption of light, the molecule is promoted to a locally excited (LE) state. In polar solvents, this LE state can relax into a lower-energy ICT state, where there is a significant separation of charge between the electron-donating aniline and the electron-accepting benzothiazole parts of the molecule.

The stabilization of this highly polar ICT state by polar solvent molecules leads to a red-shift in the fluorescence emission. Analysis of the solvatochromic behavior of the closely related 4-(benzothiazol-2-yl)-N,N-diphenylaniline using the Lippert-Mataga equation confirmed a large increase in the excited-state dipole moment, which is consistent with the formation of an ICT excited state. acs.org The efficiency of this ICT process is a key factor governing the fluorescence properties of this class of compounds. This donor-acceptor character makes these molecules interesting candidates for use as fluorescent probes that are sensitive to the polarity of their microenvironment.

Excited-State Intramolecular Proton Transfer (ESIPT) is a well-known photochemical process in certain benzothiazole derivatives, particularly those containing a hydroxyl or amino group at the ortho-position (2'-position) of the phenyl ring, such as in 2-(2'-hydroxyphenyl)benzothiazole (HBT). mdpi.comnih.gov In these molecules, the acidic proton can transfer to the nitrogen atom of the benzothiazole ring in the excited state, leading to a tautomeric form that emits at a much longer wavelength (a large Stokes shift). mdpi.com

However, in this compound, the amino group is located at the para-position (4'-position) of the phenyl ring. Due to this geometry, the proton of the amino group is not in proximity to the benzothiazole nitrogen atom, and therefore, an intramolecular hydrogen bond cannot be formed. Consequently, the ESIPT phenomenon is not an operative deactivation pathway for this compound. Studies on its acylated derivative, N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO), have explicitly confirmed that it was designed as a non-ESIPT compound, in contrast to its structural isomers that do exhibit ESIPT. researchgate.net

Time-Resolved Spectroscopy

Time-resolved fluorescence spectroscopy provides information on the dynamics of the excited state, including the fluorescence lifetime.

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is sensitive to various non-radiative decay pathways that compete with fluorescence. For complex molecules like benzothiazole derivatives, processes such as intramolecular rotation and charge transfer can significantly affect the fluorescence lifetime.

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2-(4-Aminophenyl)benzothiazole | - |

| N-[4-(benzothiazol-2-yl)phenyl]-octanamide | BPO |

| Tetrahydrofuran | THF |

| 2-(4-Bromophenyl)benzothiazole | - |

| 2-[4-(Dimethylamino)phenyl]benzothiazole | - |

| 4-(Benzothiazol-2-yl)-N,N-diphenylaniline | - |

| 2-(2'-Hydroxyphenyl)benzothiazole | HBT |

| 4'-Diethylamino-2-phenyl-benzothiazole | - |

Applications in Optical Materials

The inherent fluorescence of the benzothiazole core, combined with the electronic properties of the aniline group, makes this compound a valuable scaffold for the development of sophisticated optical materials. Its derivatives have been successfully employed in the creation of fluorescent probes for biomedical imaging and as key components in the fabrication of organic light-emitting diodes (OLEDs).

The structural backbone of this compound is closely related to Thioflavin T (ThT), a benzothiazole dye renowned for its enhanced fluorescence upon binding to amyloid fibrils. This property has made ThT a standard tool for diagnosing amyloid-related pathologies. nih.govnih.gov Researchers have capitalized on this foundation, synthesizing various derivatives of this compound to develop novel fluorescent probes. These probes are designed to bind to specific hydrophobic sites within proteins, enabling the detection and study of complex biological structures. nih.gov

For instance, derivatives such as Ethyl 2-[4-(1,3-benzothiazol-2-yl)anilino]acetate have been synthesized and their crystal structures analyzed to understand their molecular conformation and intermolecular interactions, which are crucial for their function as probes. nih.gov Further research has explored the synthesis of benzothiazole aniline (BTA) ligands and their corresponding platinum (II) complexes. These compounds have been investigated for their potential as anticancer agents, demonstrating that the BTA scaffold can be a platform for developing therapeutic and diagnostic tools. nih.gov The design of these molecules often aims to create compounds that can be used for in vivo imaging of beta-sheet structures, which are characteristic of amyloid deposits. nih.gov

Table 1: Examples of this compound Derivatives and their Biological Applications

| Compound Name | Application | Reference |

|---|---|---|

| 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate | Development of in vivo beta-sheet imaging probes | nih.gov |

| Ethyl 2-[4-(1,3-benzothiazol-2-yl)anilino]acetate | Fluorescent probes for binding to hydrophobic sites in proteins | nih.gov |

| Benzothiazole aniline (BTA) platinum (II) complexes | Potential anticancer agents | nih.gov |

In the field of materials science, derivatives of this compound have shown considerable promise for applications in solid-state lighting, particularly in the creation of white organic light-emitting diodes (WOLEDs). rsc.orgrsc.org The strategy often involves the synthesis of several structurally similar benzothiazole compounds that emit different colors of light. By carefully combining these emitters, it is possible to generate white light.

A notable example involves the synthesis of three benzothiazole derivatives: N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO), which is a direct derivative of this compound, and two other related compounds, BHPO1 and BHPO2. rsc.orgrsc.orgresearchgate.net When excited by ultraviolet light, these compounds exhibit distinct emission colors in their aggregated state. BPO emits in the blue-violet region, while BHPO1 and BHPO2 emit green and orange light, respectively. rsc.orgrsc.org

By doping these three compounds into a polymethyl methacrylate (B99206) (PMMA) polymer matrix in a specific ratio, researchers have successfully produced a device that emits saturated white light. rsc.orgrsc.org This approach is advantageous because the structural similarity of the compounds helps to prevent detrimental energy transfer between them, allowing the individual emission characteristics to be preserved. rsc.orgrsc.org The resulting white light emission has been characterized by Commission Internationale de L'Eclairage (CIE) chromaticity coordinates of (0.31, 0.32), which is very close to pure white light. rsc.orgrsc.orgresearchgate.net This demonstrates a flexible and straightforward method for fabricating white-light emitting devices for displays and next-generation lighting sources. rsc.orgrsc.org

Table 2: Emission Properties of Benzothiazole Derivatives for White Light Generation

| Compound | Derivative of | Emission Color (in aggregated state) | Role in White Light Emission | Reference |

|---|---|---|---|---|

| BPO | This compound | Blue-violet | Blue-emitting component | rsc.orgrsc.orgresearchgate.net |

| BHPO1 | 2-(4-amino-2-hydroxyphenyl)benzothiazole | Green | Green-emitting component | rsc.orgrsc.orgresearchgate.net |

| BHPO2 | 2-(5-amino-2-hydroxyphenyl)benzothiazole | Orange | Orange-emitting component | rsc.orgrsc.orgresearchgate.net |

Antimicrobial Activity.nih.govjocpr.compsu.edumdpi.com

The benzothiazole scaffold is a cornerstone in the development of new antimicrobial agents. nih.gov Derivatives of this compound have shown a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi. nih.govjocpr.com The introduction of different substituents on the benzothiazole or aniline rings has been a key strategy to enhance their antimicrobial potency. mdpi.com

The antibacterial properties of this compound derivatives have been evaluated against a range of Gram-positive and Gram-negative bacteria. jocpr.comresearchgate.net These compounds have demonstrated notable efficacy, with some derivatives showing comparable or even superior activity to standard antibiotics. nih.gov

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. For derivatives of this compound, MIC values have been determined against various bacterial strains. For instance, certain novel benzothiazole derivatives have shown potent antibacterial activity against S. aureus with MIC values as low as 0.025 mM. nih.gov Studies have shown that modifications on the core structure can lead to compounds with significant antibacterial action, with some exhibiting MIC values in the range of 0.12–0.75 mg/mL against a panel of bacteria. nih.gov

Table 1: MIC of this compound Derivatives Against Various Bacterial Strains

| Derivative | Bacterial Strain | MIC (mg/mL) | Reference |

|---|---|---|---|

| Thiazolidinone Derivative 1 | E. coli | 0.12 | nih.gov |

| Thiazolidinone Derivative 2 | S. aureus | 0.12 | nih.gov |

| Thiazolidinone Derivative 8 | Non-resistant bacterial strains | 0.20–0.30 | nih.gov |

| Thiazolidinone Derivative 3 | Non-resistant bacterial strains | 0.20–0.50 | nih.gov |

A significant area of research has been the evaluation of this compound derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis. gsconlinepress.comresearchgate.netnanobioletters.com Some novel benzothiazole derivatives have exhibited promising anti-tubercular activity. researchgate.netnanobioletters.com For example, a series of novel benzothiazole derivatives were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with some compounds showing significant activity. researchgate.net One particular benzothiazole derivative, BTZ043, has been identified as a potent agent that kills M. tuberculosis by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase, which is essential for the synthesis of the mycobacterial cell wall. nih.gov Another study highlighted a benzothiazolyl-thiazolidinone derivative that showed good anti-tubercular activity compared to standard drugs like pyrazinamide (B1679903) and streptomycin. nanobioletters.com A benzothiazinone derivative, a related class of compounds, was found to be active against non-replicating cells of M. tuberculosis. nih.gov

In addition to their antibacterial effects, derivatives of this compound have also demonstrated significant antifungal properties. nih.govjocpr.com These compounds have been tested against various fungal strains, including Candida albicans. jocpr.com The structural modifications that enhance antibacterial activity often contribute to improved antifungal efficacy as well. For instance, certain 2-imino-thiazolidin-4-one structures incorporating the benzothiazole moiety have displayed notable antifungal activity. jocpr.com

Antibacterial Efficacy

Anticancer / Antitumor Activity.nih.govnih.govmdpi.comsemanticscholar.orgnih.gov

The anticancer potential of this compound and its derivatives is a major focus of current research. nih.govnih.govmdpi.comsemanticscholar.orgnih.gov These compounds have shown selective cytotoxicity against a variety of cancer cell lines, making them promising candidates for the development of new cancer chemotherapeutics. nih.govmdpi.comsemanticscholar.orgnih.gov The mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells. iftmuniversity.ac.in

The cytotoxic effects of this compound derivatives have been extensively studied against a panel of human cancer cell lines.

MCF-7 (Breast Cancer): Numerous studies have reported the potent cytotoxic effects of benzothiazole derivatives against the MCF-7 human breast cancer cell line. iftmuniversity.ac.innih.gov For example, a series of newly synthesized benzothiazole derivatives showed good cytotoxic effects, with some compounds being more potent than the standard drug cisplatin (B142131), exhibiting IC50 values as low as 5.15 μM. nih.gov Another study reported a benzothiazole aniline derivative, Compound B, with an IC50 value of 5.3 µM against MCF-7 cells. iftmuniversity.ac.in

HCT116 (Colon Cancer): While specific data for HCT116 was not found in the provided search results, related benzothiazole derivatives have shown activity against colon cancer cells in general. nih.gov

A549 (Lung Cancer): Several benzothiazole derivatives have demonstrated cytotoxic activity against the A549 human lung cancer cell line. jnu.ac.bdresearchgate.net One study found that certain derivatives exhibited mild but interesting cytotoxic properties against A549 cells, with IC50 values of 68 μg/mL and 121 μg/mL for two different compounds. jnu.ac.bd Another investigation revealed that a benzothiazole aniline derivative, Compound B, had an IC50 of 9.8 µM against A549 cells. iftmuniversity.ac.in A separate study on a benzimidazole (B57391) derivative also showed high cytotoxic activity against A549 cells with an IC50 of 15.80 μg/mL. jksus.org

Jurkat and HL60 (Leukemia): While direct data for Jurkat and HL60 cell lines with this compound was not prominent in the search results, related benzothiazole derivatives have been evaluated against other leukemia cell lines like CCRF-CEM, showing remarkable activities. nih.gov

MiaPaca2 (Pancreatic Cancer): A study on a modified 5-FU derivative, MFU, which contains a different heterocyclic system but is relevant in the context of cytotoxic agents, demonstrated significant cytotoxic activity against MiaPaca-2 pancreatic cancer cells with an IC50 value of 4.5 ± 1.2 μM. nih.gov

Table 2: Cytotoxicity (IC50) of this compound Derivatives Against Various Cancer Cell Lines

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 6b | MCF-7 | 5.15 | nih.gov |

| Compound 4 | MCF-7 | 8.64 | nih.gov |

| Compound 5c | MCF-7 | 7.39 | nih.gov |

| Compound 5d | MCF-7 | 7.56 | nih.gov |

| Compound B | MCF-7 | 5.3 | iftmuniversity.ac.in |

| Compound B | A549 | 9.8 | iftmuniversity.ac.in |

| Compound A | A549 | 68 µg/mL | jnu.ac.bd |

| Compound C | A549 | 121 µg/mL | jnu.ac.bd |

| se-182 (Benzimidazole derivative) | A549 | 15.80 µg/mL | jksus.org |

| MFU (Modified 5-FU derivative) | MiaPaca-2 | 4.5 ± 1.2 | nih.gov |

Selective Toxicity and Hormonal Dependency

Research has shown that this compound exhibits selective anticancer activity. It demonstrates a notable cytotoxic response against certain tumor cell lines while showing no recognized hormonal dependency. nih.govmdpi.com This selective action is a critical attribute for an anticancer agent, as it suggests the compound can preferentially target cancer cells over healthy cells.

For instance, studies on derivatives of this compound have revealed promising selective inhibitory activities. One study synthesized and tested three benzothiazole aniline ligands and their platinum (II) complexes. nih.gov Two of these compounds, L1 and L1Pt, demonstrated selective inhibition against liver cancer cells (HepG2). nih.gov Notably, these compounds showed significantly less toxicity towards normal mouse liver hepatocyte cells (AML12), with IC50 values in liver cancer cells being 15.8 to 35 times higher than in normal liver cells. nih.gov This indicates a favorable selectivity index, a measure of a compound's ability to target cancer cells while sparing normal cells. nih.goviftmuniversity.ac.in In contrast, the established chemotherapy drug cisplatin showed a much lower selectivity. nih.gov

Further investigations into various derivatives have consistently pointed towards this selective cytotoxicity against a range of cancer cell lines, including those of the breast, colon, and liver, without being dependent on hormone receptor status. nih.govsemanticscholar.org

Mechanisms of Antiproliferative Action

The antiproliferative effects of this compound and its derivatives are attributed to several mechanisms, with the induction of apoptosis (programmed cell death) and cell cycle arrest being prominent. iftmuniversity.ac.in